Ulifloxacin-d8 is classified under fluoroquinolone antibiotics, which are known for their broad-spectrum antibacterial activity. It is specifically used in research settings to study the pharmacokinetics and dynamics of Ulifloxacin and its metabolites. The compound can be sourced from specialized chemical suppliers, such as Smolecule, which provides various isotopically labeled compounds for scientific research.
The synthesis of Ulifloxacin-d8 involves several steps that typically include the incorporation of deuterium atoms into the molecular structure. This process can be achieved through various synthetic routes:
Ulifloxacin-d8 has a complex molecular structure characterized by its fluoroquinolone framework. The molecular formula for Ulifloxacin-d8 is . Its structural representation includes multiple functional groups that contribute to its antibacterial properties.
The detailed structural data can be further explored through databases like PubChem, which provide comprehensive information on the compound's properties.
Ulifloxacin-d8 participates in various chemical reactions typical of fluoroquinolones:
These reactions are crucial for understanding the metabolic pathways and pharmacokinetics associated with Ulifloxacin-d8.
Ulifloxacin exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication and transcription. The mechanism involves:
Research indicates that the presence of deuterium does not significantly alter this mechanism, allowing Ulifloxacin-d8 to serve as an effective probe in pharmacokinetic studies .
Ulifloxacin-d8 exhibits several notable physical and chemical properties:
These properties are essential for researchers when designing experiments involving this compound.
Ulifloxacin-d8 is primarily utilized in scientific research for:
Ulifloxacin-d8 (C21H12D8FN3O4) is a stable isotope-labeled analog of Ulifloxacin, where eight hydrogen atoms are replaced by deuterium (²H) at non-exchangeable molecular positions. This deliberate isotopic engineering preserves the compound’s chemical reactivity while creating a 8 Da mass shift relative to native Ulifloxacin. The molecular structure retains the core quinolone scaffold—a bicyclic system featuring a carboxylic acid at C-3 and a keto group at C-4—which governs its antibacterial activity. Deuterium placement avoids labile sites (e.g., -OH or -NH groups) to prevent isotopic exchange during sample processing, ensuring analytical fidelity [3] [4].
Table 1: Molecular Characteristics of Ulifloxacin vs. Ulifloxacin-d8
Property | Ulifloxacin | Ulifloxacin-d8 |
---|---|---|
Molecular Formula | C₂₁H₂₀FN₃O₄ | C₂₁H₁₂D₈FN₃O₄ |
Exact Mass | 397.15 g/mol | 405.21 g/mol |
Isotopic Purity | N/A | ≥98% atom D [2] |
Chemical Stability | pH/temperature-sensitive | Matches native compound |
Primary Applications | Antibacterial metabolite | Mass spectrometry internal standard |
The deuterium labeling strategy leverages kinetic isotope effects (KIEs), where heavier deuterium forms stronger covalent bonds than hydrogen, potentially altering reaction rates. However, the eight-atom substitution in Ulifloxacin-d8 minimizes such effects due to molecular size, ensuring near-identical chromatographic co-elution with the unlabeled analyte—a prerequisite for reliable internal standard correction [3].
Ulifloxacin-d8 excels as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis. Its core function is to correct for matrix effects, extraction efficiency variations, and instrument fluctuations during Ulifloxacin quantification in biological samples (e.g., plasma, urine). When co-processed with samples, it experiences identical pre-analytical variables as the analyte, allowing response ratio-based calibration [4] [6].
Critical Advantages:
Table 2: Analytical Validation Parameters Using Ulifloxacin-d8 as IS
Parameter | Performance with Ulifloxacin-d8 | Guideline Compliance |
---|---|---|
Linear Range | 1–25 μg/mL in plasma [1] | ICH Q2(R1) |
Precision (RSD%) | ≤5% intra-/inter-day | EMA Bioanalytical Guideline |
Trueness (Bias%) | ±3% vs. nominal concentrations | EMA Bioanalytical Guideline |
Limit of Quantitation | 1 μg/mL | Adaptable to sub-ng/mL |
Matrix Effect | 95–105% after IS correction | FDA Bioanalysis Guidance |
Methodology Integration:In practice, Ulifloxacin-d8 is spiked into plasma samples prior to SPE cleanup. Following chromatographic separation (typically via HILIC or C18 columns with ammonium acetate/acetonitrile mobile phases [1]), MS detection quantifies the analyte:IS peak area ratio. Calibration curves plotting this ratio against known concentrations yield slopes reflecting analytical recovery—validated per international guidelines [4] [6].
Ulifloxacin-d8 emerged in response to regulatory demands for robust antibiotic monitoring. Its synthesis parallels advancements in stable isotope chemistry for bioanalysis:
Key Milestones:
Table 3: Synthesis Evolution of Ulifloxacin-d8
Year Range | Synthetic Approach | Isotopic Purity | Key Challenge |
---|---|---|---|
2010–2013 | Late-stage H/D exchange | 80–90% atom D | Deuterium loss in quinolone core |
2014–Present | Ring synthesis with C₆D₆/C₂D₄ | ≥98% atom D [2] | Cost of labeled building blocks |
Modern routes employ custom synthesis with specialized catalysts (e.g., Pd/DABCO) to incorporate deuterium during quinolone ring formation, avoiding post-synthetic exchange that compromises purity. This ensures batch-to-batch consistency for regulatory-grade applications [2] [4].
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3